molecular formula C28H24N4O4 B134979 7-Oxostaurosporine CAS No. 141196-69-2

7-Oxostaurosporine

Cat. No. B134979
CAS RN: 141196-69-2
M. Wt: 480.5 g/mol
InChI Key: POTTVLREWUNNRO-UGZRAAABSA-N
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Description

7-Oxostaurosporine is the oxidized and highly fluorescent analogue of UCN-01 and UCN-02 . It is a potent inhibitor of protein kinase C and formation of cellular blebs induced by phorbols . It possesses comparable activity against tumor cell lines to UCN-01 .


Molecular Structure Analysis

The molecular formula of 7-Oxostaurosporine is C28H24N4O4 . It is an indolocarbazole, a class of organic compounds . Two new staurosporine derivatives, 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, have been identified .

Scientific Research Applications

Anticancer Activity

7-Oxostaurosporine has been identified as a potent anticancer agent . Two new derivatives of 7-Oxostaurosporine, namely 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, have been extracted from the tunicate Eudistoma vannamei, endemic to the northeast coast of Brazil . These derivatives have shown significant cytotoxicity, being up to 14 times more cytotoxic than staurosporine across a panel of tumor cell lines .

Protein Kinase Inhibition

7-Oxostaurosporine and its derivatives are considered to be one of the most effective inhibitors of protein kinases, specifically tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby regulating cellular proliferation, differentiation, and metabolism .

Cell Cycle Arrest

The derivatives of 7-Oxostaurosporine have been found to induce cell cycle arrest . This property is particularly useful in cancer treatment, as it can halt the uncontrolled proliferation of cancer cells .

Study of Kinase-Dependent Pathways

7-Oxostaurosporine is employed in research to study kinase-dependent pathways . It offers insights into the molecular mechanisms that govern cell behavior and is particularly useful for dissecting the roles of specific kinases in cellular processes .

Identification of Regulatory Targets

7-Oxostaurosporine can be used for identifying potential regulatory targets within kinase-dependent pathways . This can help in the development of targeted therapies for various diseases, including cancer .

Development of New Anticancer Drugs

The potent anticancer activity of 7-Oxostaurosporine and its derivatives has sparked interest in their potential as a basis for the development of new anticancer drugs . Their high cytotoxicity and ability to inhibit protein kinases make them promising candidates for drug development .

properties

IUPAC Name

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTTVLREWUNNRO-UGZRAAABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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